1-Brom-3-(2,2-Dimethoxyethoxy)benzol

Übersicht

Beschreibung

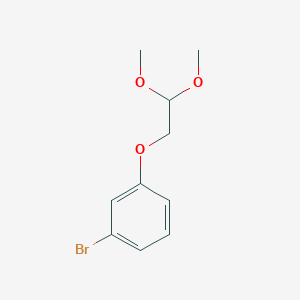

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is an organic compound with the molecular formula C10H13BrO3 and a molecular weight of 261.11 g/mol . It is a brominated aromatic ether, characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group . This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Material Science: In the development of advanced materials such as polymers and liquid crystals.

Medicinal Chemistry: As a building block for the synthesis of biologically active compounds and drug candidates.

Chemical Biology: In the study of biochemical pathways and molecular interactions.

Wirkmechanismus

Mode of Action

Brominated compounds often act through electrophilic aromatic substitution reactions . In these reactions, the bromine atom is substituted onto the benzene ring, which can alter the properties of the molecule and its interactions with biological targets.

Biochemical Pathways

The specific biochemical pathways affected by “1-Bromo-3-(2,2-dimethoxyethoxy)benzene” would depend on its specific targets. Brominated compounds can often affect pathways involving aromatic amino acids, as these compounds can undergo reactions with the benzene rings in these amino acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(2,2-dimethoxyethoxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of 1-Bromo-3-(2,2-dimethoxyethoxy)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-(2,2-dimethoxyethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Hydrogenated benzene derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.

3-Bromoanisole: A brominated aromatic ether with a methoxy group attached to the benzene ring.

1-Bromo-4-(2,2-dimethoxyethoxy)benzene: A positional isomer with the bromine atom at the para position relative to the 2,2-dimethoxyethoxy group.

Uniqueness

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is unique due to the presence of both a bromine atom and a 2,2-dimethoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

1-Bromo-3-(2,2-dimethoxyethoxy)benzene, with the CAS number 62810-43-9, is a brominated aromatic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The chemical structure of 1-bromo-3-(2,2-dimethoxyethoxy)benzene can be represented as follows:

- Molecular Formula : CHBrO

- Molecular Weight : 277.14 g/mol

The compound features a bromine atom attached to a benzene ring, which is further substituted with a 2,2-dimethoxyethoxy group. This unique structure may influence its interactions with biological targets.

1-Bromo-3-(2,2-dimethoxyethoxy)benzene is believed to exert its biological effects through several mechanisms:

- Electrophilic Substitution : The bromine atom can participate in electrophilic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.

- Receptor Binding : Similar to other brominated aromatic compounds, it may bind to specific receptors or enzymes, altering their function and influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that brominated compounds often exhibit antimicrobial properties. For instance, studies on related brominated benzene derivatives have shown effectiveness against various bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Properties

Brominated compounds are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and associated diseases.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of various brominated aromatic compounds, including derivatives similar to 1-bromo-3-(2,2-dimethoxyethoxy)benzene. Results indicated significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The proposed mechanism involved the induction of apoptosis through the activation of caspase pathways .

Toxicological Assessment

Toxicological reviews have highlighted the potential risks associated with brominated compounds. For example, animal studies have shown that prolonged exposure to certain bromobenzenes can lead to liver and kidney damage due to the accumulation of toxic metabolites . This underscores the importance of evaluating safety profiles alongside therapeutic potentials.

Comparative Analysis

To better understand the unique biological activity of 1-bromo-3-(2,2-dimethoxyethoxy)benzene, a comparison with structurally similar compounds is valuable:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Bromo-4-methylbenzene | Bromine at para position | Moderate antimicrobial properties |

| 1-Bromo-3-nitrobenzene | Nitro group at meta position | Stronger anticancer activity |

| 1-Bromo-3-(dimethylamino)benzene | Dimethylamino group enhancing reactivity | Enhanced receptor binding |

Eigenschaften

IUPAC Name |

1-bromo-3-(2,2-dimethoxyethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-12-10(13-2)7-14-9-5-3-4-8(11)6-9/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZQTFFAPPXGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(COC1=CC(=CC=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569308 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62810-43-9 | |

| Record name | 1-Bromo-3-(2,2-dimethoxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.